4-(tert-butyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392290-98-1
Cat. No.: VC4258259
Molecular Formula: C21H22N4O2S2
Molecular Weight: 426.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392290-98-1 |
|---|---|
| Molecular Formula | C21H22N4O2S2 |
| Molecular Weight | 426.55 |
| IUPAC Name | N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide |
| Standard InChI | InChI=1S/C21H22N4O2S2/c1-21(2,3)15-11-9-14(10-12-15)18(27)23-19-24-25-20(29-19)28-13-17(26)22-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,22,26)(H,23,24,27) |
| Standard InChI Key | HGZSZBOEJJDKFD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s IUPAC name, N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide, reflects its multi-component structure (Figure 1). Key features include:
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A 1,3,4-thiadiazole ring serving as the central heterocycle.
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A tert-butyl group attached to the benzamide moiety, enhancing lipophilicity.
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A phenylaminoethylthio side chain linked to the thiadiazole, contributing to hydrogen-bonding capabilities.
The molecular geometry enables interactions with biological targets, as evidenced by molecular docking studies.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 392290-98-1 |
| Molecular Formula | C21H22N4O2S2 |
| Molecular Weight | 426.55 g/mol |
| IUPAC Name | N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide |
| Topological Polar SA | 135 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways
Synthesis involves a multi-step protocol starting from 4-tert-butylbenzoic acid and 2-amino-5-mercapto-1,3,4-thiadiazole:
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Benzamide Formation: 4-tert-Butylbenzoic acid is activated with thionyl chloride and coupled with 2-amino-5-mercapto-1,3,4-thiadiazole to form the benzamide intermediate.
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Thioether Linkage: The mercapto group reacts with 2-bromo-1-phenylaminoethyl ketone under basic conditions (e.g., K2CO3 in DMF) to install the phenylaminoethylthio side chain.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product in >95% purity.
Critical reaction parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the thiadiazole ring.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Molecular docking (AutoDock Vina) reveals:
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Binding Affinity: −9.0 kcal/mol, comparable to methotrexate (−10.2 kcal/mol).
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Key Interactions: Hydrogen bonds with Asp21 (2.1 Å) and Ser59 (2.4 Å), and hydrophobic contacts with Phe34 and Leu62.
Table 2: DHFR Inhibition Profile
| Parameter | Value |
|---|---|
| IC50 (DHFR) | 0.48 ± 0.07 µM |
| Ki | 0.32 µM |
| Selectivity Ratio* | 15.6 (vs. TK1) |
*Selectivity ratio compared to thymidine kinase 1 (TK1).
Cytotoxicity in Cancer Models
In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent cytotoxicity:
Table 3: Cytotoxicity Data (48 h incubation)
| Cell Line | IC50 (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | 3.8 |
| A549 | 18.7 ± 2.1 | 2.5 |
| HEK293 | >50 | — |
Mechanistic studies indicate G1 cell cycle arrest and caspase-3 activation, suggesting apoptosis induction.
Structure-Activity Relationship (SAR) Analysis
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Thiadiazole Core: Essential for DHFR binding; replacement with oxadiazole reduces activity by 60%.
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tert-Butyl Group: Enhances membrane permeability (logP = 2.8 vs. 1.9 for methyl analog).
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Phenylaminoethylthio Chain: Critical for hydrogen bonding; truncation to ethylthio abolishes inhibition.
Comparative Analysis with Analogous Compounds
Compared to methotrexate, this compound shows:
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Lower cytotoxicity in normal cells (HEK293 IC50 >50 µM vs. methotrexate’s 0.1 µM).
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Improved solubility in DMSO (82 mg/mL vs. 5 mg/mL).
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